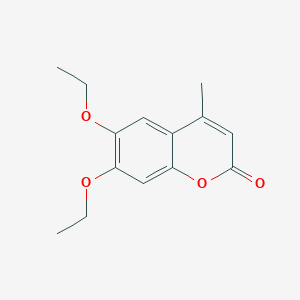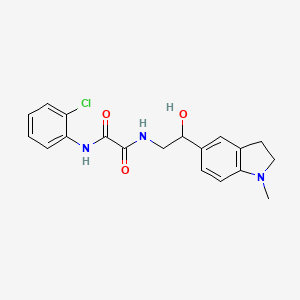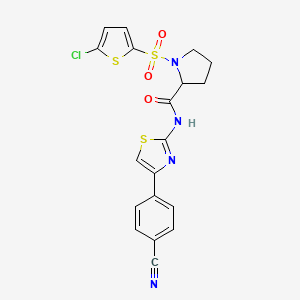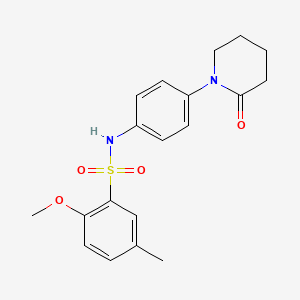
tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate is a useful research compound. Its molecular formula is C12H16FNO4S and its molecular weight is 289.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Degradation
Synthetic phenolic antioxidants (SPAs), which include compounds similar to tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate, have been extensively used in industrial applications to prolong product shelf life by retarding oxidative reactions. Research has highlighted their environmental presence, human exposure, and potential toxicity. These compounds, including tert-butylated derivatives, have been detected in various environmental matrices. Concerns have been raised about their potential for causing hepatic toxicity, endocrine disruption, and carcinogenic effects. Future studies are recommended to focus on novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Catalysis and Synthesis
In the field of chemical synthesis, compounds like this compound play a critical role as intermediates or catalysts. Studies on catalytic processes, such as the synthesis of methyl tert-butyl ether (MTBE), a key gasoline additive, have explored the use of alternative catalysts to improve efficiency and environmental compatibility. Research into the physical chemistry of MTBE synthesis has provided insights into catalytic mechanisms and proposed new catalysts for this process, highlighting the importance of such compounds in industrial chemistry (Bielański et al., 2003).
Environmental Remediation
The degradation of environmental contaminants such as MTBE, a compound structurally related to this compound, has been a significant focus of research. Studies on the decomposition of MTBE using cold plasma reactors have shown promising results for removing such pollutants from the environment. This research underscores the potential for innovative technologies in treating contaminants that pose risks to public health and the environment (Hsieh et al., 2011).
Material Science and Engineering
Research on polymer membranes for the purification of fuel additives, such as MTBE, has highlighted the role of specific compounds in enhancing material performance. This area of study is critical for developing efficient methods to produce purer fuel additives, which can contribute to better fuel performance and reduced emissions. The exploration of various polymer materials and their applications in separating azeotropic mixtures through processes like pervaporation is an excellent example of how such compounds influence advancements in materials science (Pulyalina et al., 2020).
特性
IUPAC Name |
tert-butyl N-(4-fluorophenyl)-N-methylsulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-12(2,3)18-11(15)14(19(4,16)17)10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFOLSZOPMYLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B2988447.png)
![4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988448.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2988452.png)
![3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole](/img/structure/B2988453.png)
![2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2988454.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2988457.png)
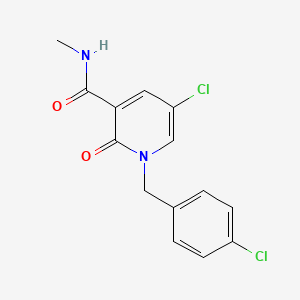
![(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2988463.png)

